Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate
Description
Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate is an α,β-unsaturated ester featuring a bicyclo[2.2.1]heptane (norbornane) moiety at the β-position. The bicyclo[2.2.1]heptane system confers rigidity and stereochemical complexity, which can influence reactivity, stability, and intermolecular interactions. This compound’s structure combines the electrophilic α,β-unsaturated ester group with a hydrophobic bicyclic framework, making it of interest in organic synthesis, polymer chemistry, and pharmaceutical intermediates.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
HSCQVKURBIBHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the reaction of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid with ethanol and a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, influencing biochemical processes . The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Research Findings and Challenges
- Reactivity Studies : The α,β-unsaturated ester in the target compound undergoes Diels-Alder reactions with dienes, a feature exploited in polymer cross-linking (analogous to isobornyl acrylate) .
- Crystallography : Related bicyclo compounds often exhibit unique crystal packing due to hydrogen bonding and van der Waals interactions, as seen in Etter’s graph-set analysis .
- Data Gaps: Limited experimental data (e.g., melting point, toxicity) exist for the target compound, necessitating further characterization.
Biological Activity
Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate, a compound with significant biological interest, has been studied for its various activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure which contributes to its unique chemical properties. The molecular formula is , and it features a prop-2-enoate group that enhances its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, essential oils containing similar bicyclic structures have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| α-pinene | Escherichia coli | 40 µg/mL |
| β-caryophyllene | Salmonella typhimurium | 30 µg/mL |
The above table illustrates the MIC values for various compounds, indicating that this compound has comparable antimicrobial activity to other well-studied compounds.
Antioxidant Activity
The antioxidant potential of this compound has also been assessed through various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 ± 0.5 |
| ABTS | 15 ± 0.3 |
The results indicate that the compound exhibits strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
In a notable study evaluating the biological activity of various ethyl esters, this compound was found to downregulate pro-inflammatory cytokines in vitro, suggesting potential anti-inflammatory properties. The study utilized a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, where treated cells showed reduced levels of TNF-alpha and IL-6 compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
